molecular formula C16H13N3 B1242750 2-(1h-Imidazol-4-ylmethyl)-9h-carbazole

2-(1h-Imidazol-4-ylmethyl)-9h-carbazole

Cat. No.: B1242750
M. Wt: 247.29 g/mol
InChI Key: SHWQRVBJVFBWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YM-116 is a potent inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1), also known as steroid 17-alpha-hydroxylase. This enzyme plays a crucial role in the biosynthesis of androgens and cortisol. YM-116 has been studied for its potential therapeutic applications, particularly in the treatment of prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of YM-116 involves the formation of the core structure, 2-(1H-imidazol-4-ylmethyl)-9H-carbazole. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of YM-116 would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: YM-116 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of YM-116, which can be further studied for their biological activities .

Scientific Research Applications

Mechanism of Action

YM-116 exerts its effects by inhibiting the enzyme CYP17A1. This enzyme is involved in the conversion of pregnenolone and progesterone to their 17-alpha-hydroxy derivatives, which are precursors for androgen and cortisol synthesis. By inhibiting CYP17A1, YM-116 reduces the production of androgens and cortisol, thereby exerting its therapeutic effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

YM-116 is unique in its high potency and selectivity as a CYP17A1 inhibitor. Similar compounds include:

Uniqueness of YM-116: YM-116’s high selectivity and potency make it a valuable tool in both research and therapeutic applications, particularly in the context of prostate cancer .

Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2-(1H-imidazol-5-ylmethyl)-9H-carbazole

InChI

InChI=1S/C16H13N3/c1-2-4-15-13(3-1)14-6-5-11(8-16(14)19-15)7-12-9-17-10-18-12/h1-6,8-10,19H,7H2,(H,17,18)

InChI Key

SHWQRVBJVFBWGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC4=CN=CN4

Synonyms

2-(1H-imidazol-4-ylmethyl)-9H-carbazole
YM 116
YM-116
YM116

Origin of Product

United States

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